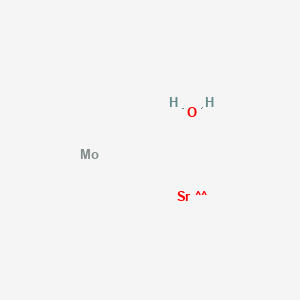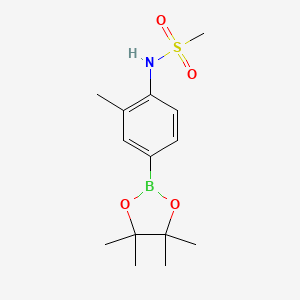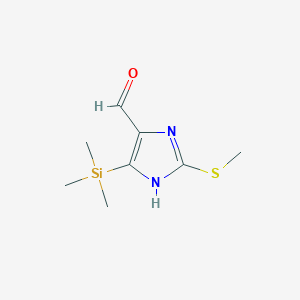
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- is a specialized organic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a carboxaldehyde group at the 4-position, a methylthio group at the 2-position, and a trimethylsilyl group at the 5-position
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of imidazole derivatives, followed by the introduction of the carboxaldehyde group through formylation reactions. The methylthio group can be introduced via thiolation reactions, and the trimethylsilyl group is often added using silylation reagents such as trimethylsilyl chloride. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Silylation: The trimethylsilyl group can be removed or replaced by other silyl groups through silylation reactions using different silylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications of the molecule.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxaldehyde: Lacks the methylthio and trimethylsilyl groups, resulting in different chemical properties and reactivity.
2-Methylthio-1H-imidazole:
5-Trimethylsilyl-1H-imidazole: Lacks the carboxaldehyde and methylthio groups, influencing its chemical behavior and uses.
The uniqueness of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
1246550-10-6 |
|---|---|
Molekularformel |
C8H14N2OSSi |
Molekulargewicht |
214.36 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-trimethylsilyl-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H14N2OSSi/c1-12-8-9-6(5-11)7(10-8)13(2,3)4/h5H,1-4H3,(H,9,10) |
InChI-Schlüssel |
COCDZFDWQBSXIP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(N=C(N1)SC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
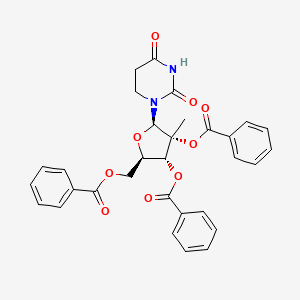
![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
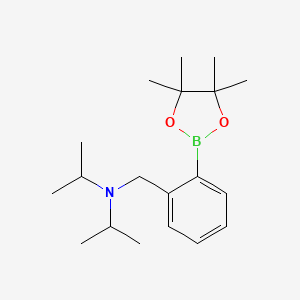
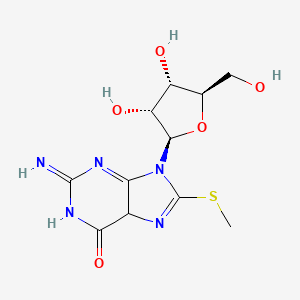
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
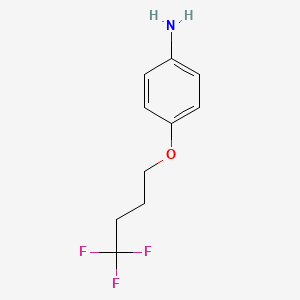
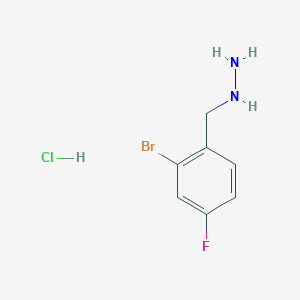
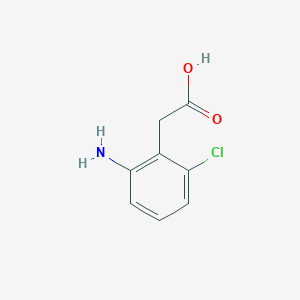
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
